H-Pro-Oipr.HCl
Overview
Description
H-Pro-Oipr.HCl, also known as propan-2-yl (2R)-pyrrolidine-2-carboxylate hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of H-Pro-Oipr.HCl typically involves the reaction of isopropyl alcohol with L-proline. The process can be carried out using different synthetic routes, including reductive amination and esterification . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar principles to ensure consistent quality and scalability.
Chemical Reactions Analysis
H-Pro-Oipr.HCl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
H-Pro-Oipr.HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug testing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of H-Pro-Oipr.HCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
H-Pro-Oipr.HCl can be compared with other similar compounds, such as:
L-Proline Isopropyl Ester Hydrochloride: Similar in structure but may have different reactivity and applications.
®-Isopropyl Pyrrolidine-2-Carboxylate Hydrochloride: Another similar compound with potential differences in chemical behavior and uses.
This compound is unique due to its specific molecular structure and the resulting properties, making it valuable for certain research and industrial applications.
Properties
IUPAC Name |
propan-2-yl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZSUYHZQHGYOD-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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